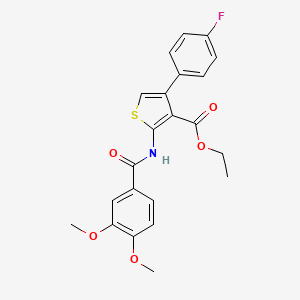

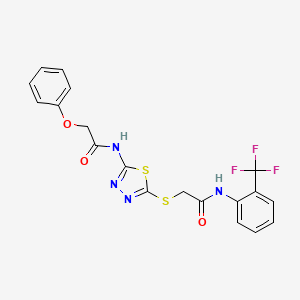

![molecular formula C18H21NO4S B2654290 Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate CAS No. 197958-49-9](/img/structure/B2654290.png)

Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

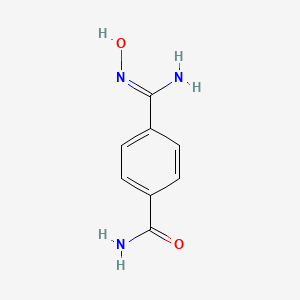

Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate, also known as Ethyl tosylglycinate, Ts-glycine ethyl ester, Ethyl N-[(4-methylphenyl)sulfonyl]glycinate, and other names , is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 .

Chemical Reactions Analysis

Esters, including this compound, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap, a process called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent . They also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

The melting point of this compound is 64-66 °C, and its predicted boiling point is 384.7±52.0 °C . The predicted density is 1.229±0.06 g/cm3 , and the predicted pKa is 9.25±0.50 .Aplicaciones Científicas De Investigación

Crystallographic Insights

Jun-De Xing and Zhihan Nan (2005) explored the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions. This study highlights the compound's potential in material sciences and crystal engineering due to its stable crystal structure and intermolecular N—H⋯O interactions (Jun-De Xing & Zhihan Nan, 2005).

Fluorescence Properties

Takagi et al. (2012) discussed the fluorescent properties of sulfone derivatives, which could be relevant to the study of Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate derivatives. These properties have implications for the development of fluorescent probes for biological imaging (Takagi et al., 2012).

Chemical Synthesis

An improved synthesis pathway for related sulfonamide compounds was described by Hu Jia-peng (2012), showcasing methods that may offer insights into more efficient synthesis of this compound for pharmaceutical applications (Hu Jia-peng, 2012).

Reaction Mechanisms

Kishore Thalluri et al. (2014) highlighted the use of a related reagent in the Lossen rearrangement, which has applications in the synthesis of ureas from carboxylic acids. This demonstrates the compound's relevance in organic synthesis and potential drug development (Kishore Thalluri et al., 2014).

Organic Reactions and Applications

Zhenjun Du et al. (2012) and S. Indumathi et al. (2010) provided insights into the compound's use in the synthesis of biologically active molecules, including methods for creating complex molecular structures with potential therapeutic applications (Zhenjun Du et al., 2012); (S. Indumathi et al., 2010).

Propiedades

IUPAC Name |

ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-23-18(20)14-19(13-16-7-5-4-6-8-16)24(21,22)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGXMAUYRBWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

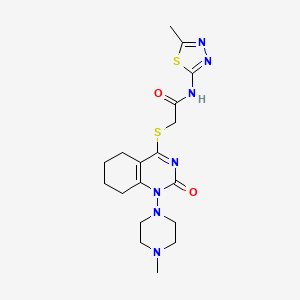

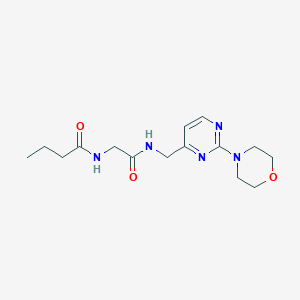

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)

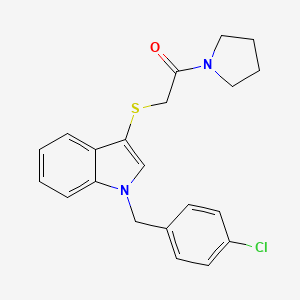

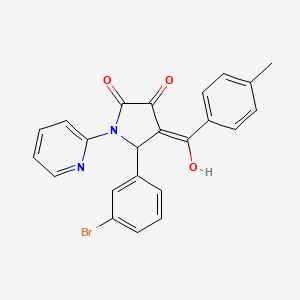

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)

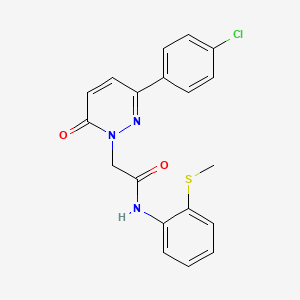

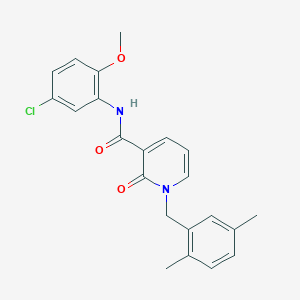

![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)

![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)